molecular formula C10H14ClNO B2371606 [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride CAS No. 2361678-81-9

[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride

Cat. No.: B2371606
CAS No.: 2361678-81-9
M. Wt: 199.68
InChI Key: MTBOPWIJEUMYIM-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride is a cyclopropane-containing compound featuring a 4-aminophenyl substituent and a methanol group, stabilized as a hydrochloride salt. The 4-aminophenyl group contributes to electronic effects (e.g., resonance donation) and hydrogen-bonding capacity, while the methanol moiety offers hydrophilicity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[1-(4-aminophenyl)cyclopropyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4,12H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBOPWIJEUMYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361678-81-9
Record name [1-(4-aminophenyl)cyclopropyl]methanol hydrochloride
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Preparation Methods

Cyclopropanation of Nitrophenyl Precursors

The formation of the cyclopropane ring is a pivotal step in the synthesis. A widely adopted strategy involves carbene-mediated cyclopropanation using diazomethane or transition-metal catalysts. For instance, 4-nitrophenylpropionic acid undergoes cyclopropanation under controlled conditions with t-BuOK in tetrahydrofuran (THF) at temperatures ranging from −78°C to room temperature. This method achieves cyclopropane ring formation with yields of 50–70% in academic settings. The reaction mechanism proceeds via a [2+1] cycloaddition, where the carbene inserts into the carbon-carbon double bond of the precursor.

Reduction of the Nitro Group to an Amine

Following cyclopropanation, the nitro group at the para position is reduced to an amine. Iron powder in ethanol/water with hydrochloric acid (HCl) effectively facilitates this reduction. For example, (2-nitrophenyl)(4-fluorophenyl)methanone is reduced to (2-aminophenyl)(4-fluorophenyl)methanone with 94% yield under reflux conditions. This method is scalable and avoids the use of expensive catalysts, making it suitable for industrial applications. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through ethyl acetate extraction and column chromatography.

Formation of the Hydrochloride Salt

The final step involves converting the free base to the hydrochloride salt. Treatment with concentrated HCl in ethanol at 0°C–25°C precipitates the hydrochloride form. This step ensures improved stability and solubility for biological testing. The reaction is typically conducted under inert atmospheres to prevent oxidation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclopropanation yields are highly sensitive to temperature. Lower temperatures (−78°C) favor ring closure but prolong reaction times, whereas room-temperature conditions accelerate the process at the expense of side reactions. THF is preferred for its ability to stabilize intermediates, while dichloromethane (DCM) is avoided due to its incompatibility with strong bases like t-BuOK.

Catalytic Systems

Transition-metal catalysts, such as rhodium(II) acetate with chiral bisoxazoline ligands, enable enantioselective cyclopropanation. These systems achieve enantiomeric excess (ee) values exceeding 80%, as verified by chiral HPLC using Chiralpak AD-H columns. However, academic-scale protocols often prioritize cost-effectiveness over enantiopurity, opting for racemic mixtures.

Purification Strategies

Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity for final products. For intermediates, silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively separates byproducts.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial protocols replace academic-grade reagents with economical alternatives. For example, sodium borohydride (NaBH4) substitutes LiAlH4 for alcohol reduction, reducing fire hazards and costs. Similarly, iron powder is favored over palladium catalysts for nitro reductions due to its low cost and minimal environmental impact.

Continuous Flow Synthesis

Continuous flow systems enhance scalability for cyclopropanation and reduction steps. These systems maintain consistent temperature and pressure, improving yield reproducibility. A pilot-scale study reported a 15% increase in overall yield compared to batch methods.

Analytical Characterization

Spectroscopic Validation

1H NMR : Cyclopropane protons resonate at δ 0.8–1.5 ppm, while aromatic protons from the 4-aminophenyl group appear at δ 6.5–7.5 ppm. Coupling constants (J = 5–10 Hz) confirm the cyclopropane’s rigidity.
13C NMR : The cyclopropane carbons are observed at δ 15–25 ppm, and the methanol carbon resonates at δ 60–65 ppm.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95%. Retention times vary between 8–12 minutes depending on the mobile phase composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of [1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride reveals a molecular ion peak at m/z 202.0735 ([M+H]+), consistent with the molecular formula C10H14ClNO.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: The compound is used in biological research to study its effects on various biological pathways and processes. It is often used in cell culture studies to investigate its potential as a therapeutic agent .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is studied for its effects on various receptors and enzymes, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substitutent Effects

Key structural analogs differ in substituents on the phenyl ring and cyclopropane-linked functional groups, influencing electronic properties, solubility, and biological interactions.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
[1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride 4-Aminophenyl C₁₀H₁₃ClN₂O 212.68 Primary amine enhances hydrogen bonding; hydrochloride improves solubility
1-(4-Methoxyphenyl)cyclopropanamine hydrochloride 4-Methoxyphenyl C₁₀H₁₄ClNO 207.68 Methoxy group increases lipophilicity; weaker basicity than primary amine
[1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride 4-Trifluoromethoxyphenyl C₁₁H₁₂ClF₃NO 289.67 Electron-withdrawing CF₃O group reduces electron density; enhances metabolic stability
[1-(Dimethylamino)cyclopropyl]methanol hydrochloride Dimethylamino C₆H₁₃ClNO 157.63 Tertiary amine reduces hydrogen-bonding capacity; higher lipophilicity
(4-(1-Aminoethyl)phenyl)methanol hydrochloride 4-(1-Aminoethyl)phenyl C₉H₁₄ClNO 187.45 Ethylamine side chain adds conformational flexibility; dual hydroxyl/amine sites

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, cyclopropylfentanyl’s hydrochloride salt is noted for enhanced solubility in water . The target compound’s primary amine and polar methanol group further support solubility.
  • Lipophilicity: Substituents like trifluoromethoxy (logP ~2.5) and methoxy (logP ~1.8) increase lipophilicity compared to the amino group (logP ~0.5), impacting membrane permeability .

Biological Activity

[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring with an amino substitution at the para position. Its hydrochloride salt form enhances solubility, which is crucial for biological assays. The molecular formula is C10_{10}H12_{12}ClN, with a molecular weight of approximately 201.66 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an analgesic, anti-inflammatory, and antitumor agent.

1. Analgesic Activity

Research indicates that compounds with similar structures often exhibit analgesic properties. For instance, studies have shown that cyclopropyl derivatives can interact with opioid receptors, leading to pain relief. The specific binding affinities and the efficacy of this compound at these receptors need further exploration.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity in vitro. In a study evaluating various analogs, compounds with amino substitutions showed significant inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The structure-activity relationship (SAR) suggests that the presence of the amino group is critical for this activity.

3. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may modulate neurotransmitter systems or inhibit specific enzymes involved in inflammation and tumor progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study 1 : A series of cyclopropyl derivatives were synthesized and screened for analgesic activity through binding assays at opioid receptors. Results indicated that modifications at the phenyl ring significantly influenced binding affinity and efficacy.
  • Study 2 : Anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. Compounds similar to [1-(4-Aminophenyl)cyclopropyl]methanol showed reduced levels of inflammatory markers, suggesting a potential therapeutic application in inflammatory diseases.
  • Study 3 : Cytotoxicity tests on cancer cell lines revealed that certain derivatives had IC50_{50} values in the low micromolar range, indicating promising antitumor activity.

Data Tables

Compound Activity IC50_{50} (µM)Target
This compoundAnalgesicTBDOpioid Receptors
Similar Cyclopropyl Derivative AAnti-inflammatory25TNF-α Inhibition
Similar Cyclopropyl Derivative BAntitumor15Breast Cancer Cells

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride, and how can reaction conditions be optimized for academic-scale production?

  • Methodology : The synthesis typically involves cyclopropanation of a substituted alkene followed by functional group modifications. For example, cyclopropane rings are formed via carbene-mediated reactions using reagents like diazomethane or transition-metal catalysts . The aminophenyl group can be introduced via Buchwald-Hartwig amination or reductive amination. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol) . Optimization includes adjusting temperature (e.g., 0–25°C for cyclopropanation) and solvent systems (e.g., dichloromethane or tetrahydrofuran) to improve yields (typically 50–70% for academic protocols).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J=46 HzJ = 4–6\ \text{Hz} for cyclopropane) confirm stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most academic studies). Retention times vary by column (C18 columns, acetonitrile/water mobile phase) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H13_{13}ClNO expected at m/z 202.0735) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Stability studies show decomposition <5% over 6 months under these conditions. Avoid exposure to moisture or strong acids/bases to preserve the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of the cyclopropane ring for chiral derivatives?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, Rh2_2(OAc)4_4 with chiral ligands (e.g., bisoxazoline) achieves enantiomeric excess (ee) >80% in cyclopropanation. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents .

Q. What experimental designs are suitable for studying the compound’s interaction with serotonin receptors?

  • Methodology :

  • Radioligand Binding Assays : Use 3^3H-labeled serotonin (5-HT2C_{2C}) to measure IC50_{50} values. Competitive binding studies (e.g., displacement of 3^3H-Mesulergine) quantify affinity .
  • Functional Assays : Calcium flux assays (FLIPR) in HEK293 cells transfected with 5-HT2C_{2C} receptors determine agonist/antagonist activity. EC50_{50} values for similar cyclopropylamine derivatives range from 2.5–10 μM .

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Methodology :

  • Molecular Dynamics Simulations : Compare binding poses in 5-HT2C_{2C} receptor models (e.g., homology-based) with experimental mutagenesis data. Adjust force fields (e.g., AMBER) to better reflect hydrophobic interactions with the cyclopropane ring .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., fluorophenyl or methyl substitutions) to validate computational predictions. Correlate logP values with membrane permeability .

Q. What strategies mitigate instability of the cyclopropane ring under physiological pH conditions?

  • Methodology :

  • pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Cyclopropane rings are stable at pH 4–6 but undergo ring-opening above pH 8 via base-catalyzed mechanisms .
  • Prodrug Design : Mask the methanol group as an ester (e.g., acetyl) to enhance stability in basic environments. Hydrolyze in vivo via esterases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potency across studies?

  • Methodology :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and receptor expression levels. For example, 5-HT2C_{2C} EC50_{50} values vary by 2-fold due to receptor density .
  • Validate Purity : Impurities >5% (e.g., unreacted amine) can skew bioactivity. Confirm via 1^1H NMR integration and HPLC .

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